molecular formula C10H10N2O B8661391 1-(5-amino-1H-indol-3-yl)ethanone

1-(5-amino-1H-indol-3-yl)ethanone

Cat. No.: B8661391
M. Wt: 174.20 g/mol
InChI Key: CARZFISDSVUPAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-amino-1H-indol-3-yl)ethanone is an indole derivative, a class of compounds known for their significant biological and pharmacological activities. Indole derivatives are prevalent in natural products and synthetic drugs, making them crucial in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-amino-1H-indol-3-yl)ethanone can be synthesized through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with ketones under acidic conditions to form indoles . Another method includes the use of methanesulfonic acid in methanol under reflux conditions .

Industrial Production Methods: Industrial production of indole derivatives often involves multi-step synthesis processes, including cyclization reactions and catalytic methods. These processes are optimized for high yield and purity, ensuring the compound’s suitability for various applications .

Chemical Reactions Analysis

Types of Reactions: 1-(5-amino-1H-indol-3-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted indoles, quinones, and amines, depending on the reaction conditions and reagents used .

Scientific Research Applications

1-(5-amino-1H-indol-3-yl)ethanone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-amino-1H-indol-3-yl)ethanone involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication .

Comparison with Similar Compounds

Uniqueness: 1-(5-amino-1H-indol-3-yl)ethanone stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its amino group at the 5-position and ethanone group at the 1-position make it a versatile compound for various applications .

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

1-(5-amino-1H-indol-3-yl)ethanone

InChI

InChI=1S/C10H10N2O/c1-6(13)9-5-12-10-3-2-7(11)4-8(9)10/h2-5,12H,11H2,1H3

InChI Key

CARZFISDSVUPAM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CNC2=C1C=C(C=C2)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A suspension of 3-acetyl-5-nitroindole (3.0 g, 14.7 mmol) and Raney Nickel (3.0 g) in methanol is treated dropwise with hydrazine (0.7 g, 21.9 mmol) at 0° C., stirred under N2 for 1 h and filtered. The filtrate is concentrated in vacuo to afford the title product as an oil, 2.5 g (99% yield) identified by NMR and mass spectral analyses.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step Two
Yield
99%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.